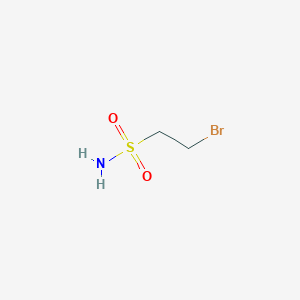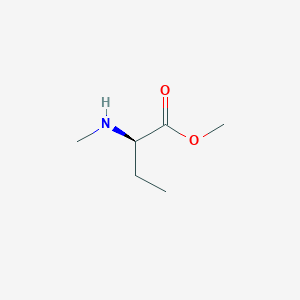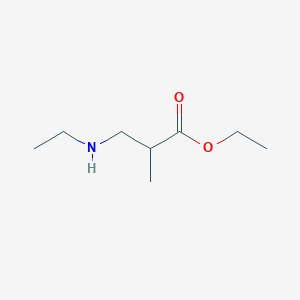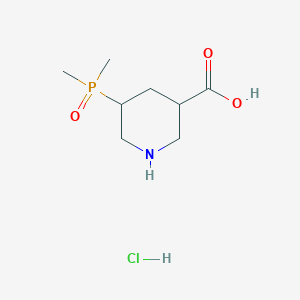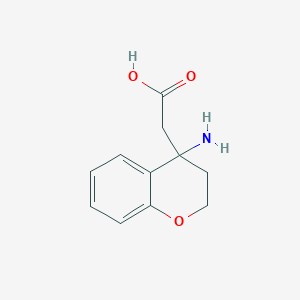
2-(4-Aminochroman-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminochroman-4-yl)acetic acid is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often found in various natural products. This particular compound features a chroman ring system with an amino group at the 4-position and an acetic acid moiety attached to the chroman ring. Its unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminochroman-4-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 4-hydroxyacetophenone with ethyl bromoacetate to form an intermediate, which is then cyclized to produce the chroman ring. Subsequent nitration, reduction, and hydrolysis steps yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Aminochroman-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chroman ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the chroman ring.
Reduction: Dihydrochroman derivatives.
Substitution: Various substituted chroman derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Aminochroman-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Aminochroman-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chroman ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(4-Hydroxychroman-4-yl)acetic acid: Similar structure but with a hydroxy group instead of an amino group.
2-(4-Methoxychroman-4-yl)acetic acid: Contains a methoxy group at the 4-position.
2-(4-Nitrochroman-4-yl)acetic acid: Features a nitro group at the 4-position.
Uniqueness: 2-(4-Aminochroman-4-yl)acetic acid is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-(4-amino-2,3-dihydrochromen-4-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(7-10(13)14)5-6-15-9-4-2-1-3-8(9)11/h1-4H,5-7,12H2,(H,13,14) |
Clé InChI |
HEZVVHNSKWFBAD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC=C2C1(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)

![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)
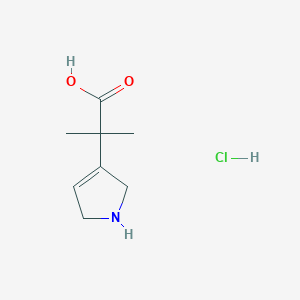

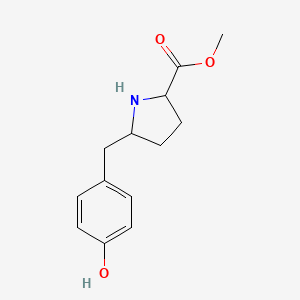
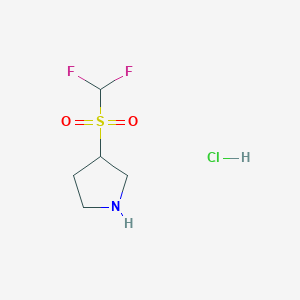
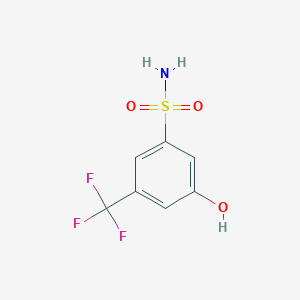
![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
